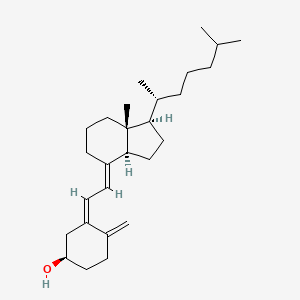

3-Epivitamin D3/3-epicholecalciferol

Übersicht

Beschreibung

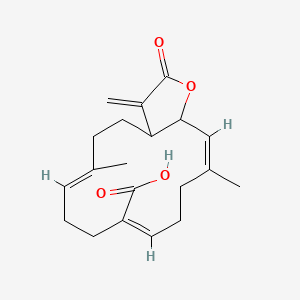

Cholecalciferol is a steroid hormone produced in the skin when exposed to ultraviolet light or obtained from dietary sources. The active form of cholecalciferol, 1,25-dihydroxycholecalciferol (calcitriol) plays an important role in maintaining blood calcium and phosphorus levels and mineralization of bone. The activated form of cholecalciferol binds to vitamin D receptors and modulates gene expression. This leads to an increase in serum calcium concentrations by increasing intestinal absorption of phosphorus and calcium, promoting distal renal tubular reabsorption of calcium and increasing osteoclastic resorption.

Derivative of 7-dehydroxycholesterol formed by ULTRAVIOLET RAYS breaking of the C9-C10 bond. It differs from ERGOCALCIFEROL in having a single bond between C22 and C23 and lacking a methyl group at C24.

Cholecalciferol is a Vitamin D. The chemical classification of cholecalciferol is Vitamin D.

Wissenschaftliche Forschungsanwendungen

Role in Cancer Prevention

Vitamin D, including its derivatives and analogs like 3-epivitamin D3, has been investigated for its potential in cancer prevention. Research highlights vitamin D's anti-proliferative, pro-apoptotic, and anti-angiogenic effects on cells. While preclinical data strongly support vitamin D's role in preventing cancer, epidemiologic and clinical studies offer mixed results regarding serum vitamin D levels and cancer risk (Ness, Miller, & Li, 2015).

Metabolism and Bioactivity

Studies on the metabolism of vitamin D3 reveal the formation of unique hydroxylated metabolites, including those related to 3-epivitamin D3, which play roles in regulating various cellular functions. The enzymatic catalysis involving cytochrome P450scc (CYP11A1) leads to the formation of metabolites that interact with nuclear receptors, influencing cellular growth, differentiation, and proliferation. The physiological importance of these metabolites and their in vivo actions, however, requires further clarification (Guryev et al., 2003).

Vitamin D Deficiency and Associated Risks

Research has identified vitamin D deficiency as a prevalent issue in certain populations, with implications for diseases such as cardiovascular disease, cancer, diabetes, osteoporosis, and fractures. This highlights the significance of understanding vitamin D metabolism, including 3-epivitamin D3's role, to better address deficiency and associated health risks (Parva et al., 2018).

Analytical Measurement and Bioavailability

The measurement of vitamin D metabolites, including 3-epivitamin D3, in serum is critical for assessing vitamin D status. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to accurately quantify these metabolites, which is essential for understanding their bioavailability and physiological impacts (Vogeser, Kyriatsoulis, Huber, & Kobold, 2004).

Wirkmechanismus

Target of Action

3-Epi-Vitamin D3, also known as Epicholecalciferol, is a natural metabolite of the seco-steroid vitamin D3 . Its primary target is the Vitamin D Nuclear Receptor (VDR), a ligand-dependent transcription regulator . The VDR plays a crucial role in various physiological processes, including calcium homeostasis, cell proliferation, differentiation, and immune modulation .

Mode of Action

3-Epi-Vitamin D3 exerts its biological activity through binding to its cognate VDR . This binding triggers a series of biochemical reactions that lead to the regulation of gene expression. The 3-epimer maintains the number of hydrogen bonds by an alternative water-mediated interaction to compensate for the abolished interaction with Ser278 .

Biochemical Pathways

The production of 3-Epi-Vitamin D3 involves the conversion of 7-dehydrocholesterol in the skin to vitamin D3 via UV-B. Vitamin D3 is then hydroxylated in the liver to 25-hydroxyvitamin D3 and subsequently in the kidneys to 1,25-dihydroxyvitamin D3, the biologically active form . The C3-epimerization pathway produces an active metabolite with similar biochemical and biological properties to those of the 1α,25 (OH) 2 D 3 .

Pharmacokinetics

It is known that the metabolic stability of 3-epi-1α,25 (oh)2d3 is higher than its primary metabolites . This suggests that 3-Epi-Vitamin D3 may have a longer half-life in the body, potentially leading to a more sustained biological effect.

Result of Action

The result of 3-Epi-Vitamin D3 action is tissue-specific and exhibits the lowest calcemic effect compared to that induced by 1α,25 (OH) 2 D 3 . It has been demonstrated to have significant biological activity, making this natural metabolite an interesting ligand for clinical applications .

Action Environment

The action of 3-Epi-Vitamin D3 can be influenced by various environmental factors. For instance, UV-B radiation from sunlight is necessary for the initial conversion of 7-dehydrocholesterol to vitamin D3 in the skin . Furthermore, the status of vitamin D in the body can be determined using 3-epi-25(OH)D3 as a biomarker .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

3-Epivitamin D3 plays a significant role in biochemical reactions, particularly as a Hedgehog pathway inhibitor. This pathway is crucial for cell differentiation and tissue patterning during embryonic development. 3-Epivitamin D3 interacts with several biomolecules, including enzymes and proteins. For instance, it has been shown to upregulate the enzyme Cyp24A1 in various cell lines such as U87MG, HT-29, and C3H10T1/2 . This upregulation indicates its involvement in the metabolism of vitamin D3 and its analogs.

Cellular Effects

The effects of 3-epivitamin D3 on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, 3-epivitamin D3 has been observed to inhibit the Hedgehog signaling pathway, which is essential for the regulation of cell growth and differentiation . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, impacting various cell types differently.

Molecular Mechanism

At the molecular level, 3-epivitamin D3 exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of the Hedgehog pathway by binding to and inhibiting the activity of key proteins involved in this pathway . This inhibition results in the downregulation of target genes and subsequent changes in cellular behavior. Additionally, 3-epivitamin D3 can modulate the activity of enzymes such as Cyp24A1, further influencing gene expression and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-epivitamin D3 have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 3-epivitamin D3 is relatively stable under controlled conditions, with minimal degradation over time . Long-term exposure to 3-epivitamin D3 has been associated with sustained inhibition of the Hedgehog pathway and consistent upregulation of Cyp24A1 in various cell lines .

Dosage Effects in Animal Models

The effects of 3-epivitamin D3 vary with different dosages in animal models. At lower doses, it effectively inhibits the Hedgehog pathway without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential disruptions in calcium homeostasis and other metabolic processes . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

3-Epivitamin D3 is involved in several metabolic pathways, particularly those related to vitamin D metabolism. It interacts with enzymes such as Cyp24A1, which is responsible for the hydroxylation and subsequent breakdown of vitamin D3 and its analogs . This interaction affects metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 3-epivitamin D3 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The distribution of 3-epivitamin D3 within the body is influenced by its hydrophobic nature, which allows it to readily cross cell membranes and accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of 3-epivitamin D3 is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it can interact with target proteins and modulate gene expression . Post-translational modifications and targeting signals may direct 3-epivitamin D3 to specific cellular compartments, enhancing its efficacy in inhibiting the Hedgehog pathway and regulating metabolic processes .

Eigenschaften

IUPAC Name |

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSXJUFSXHHAJI-YHJXBONMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57651-82-8, 8050-67-7 | |

| Record name | Epicholecalciferol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057651828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Epicholecalciferol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PNV64AM2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

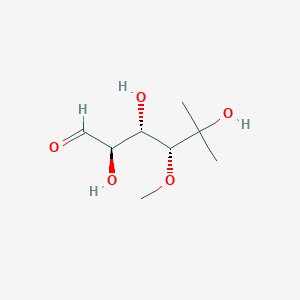

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycerol 3-(2-trimethylaminoethylphosphonate)](/img/structure/B1232731.png)

![{4-[(2S)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl](/img/structure/B1232752.png)

![[(E)-C-[4-(2,2-dimethylpropanoyl)phenyl]-N-methoxycarbonimidoyl] 4-(2,2-dimethylpropanoyl)benzoate](/img/structure/B1232756.png)